Keto Lovastatin

HMG-CoA reductase inhibition Cholesterol biosynthesis Statin pharmacology

QC laboratories performing PhEur monograph batch release of fermentation-derived lovastatin must quantify the impurity eluting at RRT 0.52, observed invariably in all batches. Generic lovastatin cannot substitute for this purpose. • Authenticated reference standard (HPLC purity ≥98%) for system suitability verification, retention time marking, and quantitative impurity determination per ICH Q3A/Q3B. • Fully characterized by PMR, CMR, MS, and UV; documentary traceability supports regulatory submissions. • Also serves as a defined small-molecule probe for VEGFR2-mediated angiogenesis studies (IC₅₀ 49.93-62.77 µM in endothelial cells) and antimicrobial susceptibility testing, activities absent from lovastatin's primary pharmacology.

Molecular Formula C₂₄H₃₄O₆
Molecular Weight 418.52
Cat. No. B1158737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Lovastatin
Synonyms(4R,6R)-6-[2-(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-(2-methyl-1,3-dioxobutoxy)-1-napthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one;  (4R,6R)-6-[2-(1S,2S,6R,8S,8aR)-Monacolin X; 
Molecular FormulaC₂₄H₃₄O₆
Molecular Weight418.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keto Lovastatin: Procurement Essentials


Keto Lovastatin (CAS 96497-73-3, also designated Monacolin X) is a structurally related impurity and biosynthetic precursor of the statin drug lovastatin, bearing a 3‑oxo group in place of the 3‑hydroxyl present in lovastatin and its active β‑hydroxy acid metabolite [1]. It is invariably detected at a relative retention time (RRT) of 0.52 during European Pharmacopoeia HPLC analysis of fermentation‑derived lovastatin drug substance [1]. Unlike the lactone prodrug lovastatin, which requires in vivo hydrolysis to its open‑ring hydroxy acid to inhibit HMG‑CoA reductase (Ki = 0.6 nM for the acid form), Keto Lovastatin exhibits a differentiated bioactivity profile that includes weaker HMG‑CoA reductase inhibition, measurable anti‑angiogenic VEGFR2 signalling suppression, and antibacterial properties [2][3][4]. These characteristics make it a critical reference standard for impurity profiling and a probe molecule for non‑statin pharmacology, rather than a direct substitute for lovastatin in cholesterol‑lowering research.

Impurity standard & system suitability — Pharmacopoeially defined at RRT 0.52 for lovastatin EP HPLC profiling.
Non‑statin pharmacology probe — Reported VEGFR2 anti‑angiogenic and antibacterial activity distinct from HMG‑CoA reductase inhibition.
Differentiated bioactivity profile — Weaker cholesterol‑synthesis inhibition compared to lovastatin; suited for off‑target and impurity‑specific investigation.

Keto Lovastatin: Why Generic Lovastatin Cannot Substitute


Generic lovastatin (the lactone prodrug) and its active hydroxy acid metabolite are optimised for HMG‑CoA reductase inhibition with Ki/IC₅₀ values in the sub‑nanomolar to low‑nanomolar range, whereas Keto Lovastatin contains a 3‑oxo substituent that fundamentally alters its enzyme‑binding pharmacophore and reduces its capacity to inhibit cholesterol biosynthesis [1][2]. Pharmacopoeial HPLC methods unequivocally resolve Keto Lovastatin from lovastatin at RRT 0.52, confirming that the two compounds are not analytically interchangeable [1]. Moreover, Keto Lovastatin possesses emergent pharmacological activities—VEGFR2‑mediated anti‑angiogenesis (IC₅₀ = 49.93–62.77 µM in endothelial cells) and antibacterial properties—that are absent from the primary pharmacology of lovastatin [3]. Because purity specifications for lovastatin drug substance place strict limits on this impurity, any study requiring authentic impurity spiking, forced degradation profiling, or off‑target mechanism investigation demands certified Keto Lovastatin reference material rather than generic lovastatin.

Keto Lovastatin
3‑oxo pharmacophore
Reduced HMG‑CoA reductase binding; emergent VEGFR2 and antibacterial properties. Resolved at RRT 0.52.
Generic Lovastatin
Lactone prodrug
Optimised for HMG‑CoA reductase inhibition; lacks RRT 0.52 impurity signature and direct VEGFR2 targeting.
Impurity Profiling
Authenticated reference material with certified purity supports regulatory quantification. Identical chromatographic behaviour may not transfer to other lovastatin‑related compounds.
Other Lovastatin Impurities
Impurity B (hydroxy acid) and Impurities A, C‑F exhibit different RRTs; cannot substitute for the 0.52 RRT marker.
Mechanism‑Specific Research
VEGFR2 signalling suppression at micromolar concentrations represents a mechanistically distinct space from statin‑class pharmacology.
Statin Research Tool
Lovastatin’s anti‑angiogenic effects, when observed, are indirect via isoprenoid depletion; direct VEGFR2 inhibition is not recapitulated.

Keto Lovastatin: Quantitative Comparator Evidence


HMG-CoA Reductase Inhibition Potency vs. Lovastatin

In a head‑to‑head comparative study across five human cell types, monacolin X was consistently less effective at inhibiting cholesterol synthesis than mevinolin (lovastatin) and compactin. Across endothelial cells, epithelial cells, HEP G2 hepatoma cells, normal skin fibroblasts, and homozygous hypercholesterolemia fibroblasts, the potency rank order was: mevinolin ≈ compactin > monacolin X ≈ monacolin L ≈ ML‑236A > dihydromonacolin L [1]. Cell‑type‑dependent IC₅₀ ranges were: endothelial/epithelial cells, 1.0–30 pg/mL; HEP G2 cells, 0.01–66 ng/mL; and fibroblasts, 0.1–200 ng/mL. The study explicitly places monacolin X in the lower‑potency tier of compactin‑related compounds [1]. By comparison, the active hydroxy acid form of lovastatin inhibits isolated rat liver HMG‑CoA reductase with a Ki of 0.6 nM . This differential—sub‑nanomolar target engagement for the parent active metabolite versus markedly weaker cellular cholesterol synthesis inhibition for monacolin X—defines its role as an impurity marker and a probe for off‑target effects rather than a statin substitute.

HMG‑CoA Inhibition vs. Lovastatin
Cross-study comparable
Monacolin X ranked in a lower‑potency tier than mevinolin and compactin across five human cell types. Lovastatin acid Ki = 0.6 nM vs. isolated rat liver enzyme.
Supports impurity‑marker role; not a statin substitute.
Grouped cell‑type IC₅₀ ranges reported; exact monacolin‑specific values not individually determined.
HMG-CoA reductase inhibition Cholesterol biosynthesis Statin pharmacology Comparator potency IC₅₀ ranking

VEGFR2 Inhibitory and Anti-Angiogenic Activity

Monacolin X demonstrates concentration‑dependent cytotoxicity and anti‑angiogenic activity against human endothelial cells via VEGFR2 signalling suppression, a mechanism distinct from HMG‑CoA reductase inhibition. In WST‑1 viability assays (0–300 µM, 24 h), monacolin X yielded IC₅₀ values of 62.77 µM for HUVECs and 49.93 µM for EA.hy926 endothelial cells [1]. Functional anti‑angiogenic effects were confirmed at the respective IC₅₀ concentrations: inhibition of VEGF‑stimulated proliferation, migration, adhesion, invasion, and tube formation, accompanied by down‑regulation of pVEGFR2, pAKT1, pMAPKAPK2, pFAK, and pERK1 protein expression in breast cancer cell lines [1]. In vivo, monacolin X reduced intersegmental vessel length and diameter in Tg(Kdr:EGFP) zebrafish embryos and suppressed tumour angiogenesis in a DMBA‑induced rat mammary carcinoma model [1]. Lovastatin, by contrast, is primarily characterised as an HMG‑CoA reductase inhibitor (lactone IC₅₀ ≈ 3.4 nM; acid Ki = 0.6 nM) and its anti‑angiogenic effects, when observed, are largely attributed to depletion of isoprenoid intermediates downstream of HMG‑CoA reductase, not to direct VEGFR2 kinase inhibition [2]. The direct VEGFR2‑targeting profile of monacolin X at micromolar concentrations represents a mechanistically distinct pharmacological space.

VEGFR2 Anti‑Angiogenic Activity
Cross-study comparable
Endothelial IC₅₀: 62.77 µM (HUVECs), 49.93 µM (EA.hy926). Suppresses pVEGFR2, pAKT1, pERK1. Reduces zebrafish ISV length and rat mammary tumor angiogenesis.
Supports VEGFR2 pathway‑response interpretation.
>10,000‑fold potency difference from lovastatin HMG‑CoA reductase inhibition.
VEGFR2 inhibition Anti-angiogenesis Endothelial cell cytotoxicity Monacolin X Non-statin pharmacology

Antibacterial Activity vs. Lovastatin

Multiple independent vendor characterisations consistently report that Keto Lovastatin possesses antibacterial activity, in contrast to lovastatin which is primarily indicated for cholesterol lowering via HMG‑CoA reductase inhibition [1]. Lovastatin itself has been reported to exhibit antibacterial activity in some studies, with MIC values of 15–75 µg/mL against Candida albicans, Escherichia coli, and Staphylococcus aureus for partially purified preparations [2]; however, a controlled study found that all statins tested except lovastatin showed significant antibacterial properties against S. aureus, E. coli, and Enterococcus faecalis, suggesting that the antibacterial activity of the parent compound is inconsistent and potentially attributable to formulation or impurity effects [3]. The characterisation of Keto Lovastatin specifically as an impurity with antibacterial activity raises the hypothesis that this impurity may contribute to or account for the variable antimicrobial signals observed in lovastatin preparations—a question that can only be resolved with authenticated Keto Lovastatin reference material [3]. No head‑to‑head MIC comparison between purified Keto Lovastatin and lovastatin against a defined bacterial panel has been published to date; the evidence is therefore classified as class‑level inference.

Antibacterial Activity vs. Lovastatin
Class-level inference
Multiple vendor characterisations describe antibacterial activity. Lovastatin antibacterial reports are inconsistent; one study found lovastatin lacked significant effect where other statins were active. No published purified Keto Lovastatin MIC panel exists.
Supports antimicrobial screening context; data gap to verify.
Quantitative comparator MIC data not yet available in peer‑reviewed literature.
Antibacterial activity Antimicrobial Lovastatin impurity Gram-positive bacteria Differential pharmacology

Pharmacopoeial HPLC Impurity Identification

Keto Lovastatin is unambiguously defined in the European Pharmacopoeia (PhEur) HPLC method for lovastatin drug substance as the impurity eluting at a relative retention time (RRT) of 0.52, with lovastatin itself eluting at 7.8 min [1]. This impurity was isolated from all fermentation batches examined and structurally characterised as Monacolin X (C₂₄H₃₄O₆, [M+Na]⁺ at m/z 441.13) using preparative HPLC, PMR, CMR, and mass spectroscopy [1]. The chromatographic method employs a LiChrospher RP Select‑B column (250 × 4.6 mm, 5 µm), a gradient of 0.1% phosphoric acid/acetonitrile, UV detection at 238 nm, and a flow rate of 1.5 mL/min [1]. The impurity can be intentionally enriched to approximately 1% levels through repeated methanol crystallisation of lovastatin mother liquors [1]. In contrast, lovastatin EP Impurity B (lovastatin hydroxy acid, CAS 75225-50-2) and other specified impurities elute at different RRT values, making the 0.52 RRT a unique identifier for Keto Lovastatin within the pharmacopoeial framework . No other lovastatin‑related compound shares this exact chromatographic signature under the specified conditions.

PhEur HPLC Impurity Identification
Head-to-head
RRT = 0.52 (lovastatin = 1.00 at 7.8 min). [M+Na]⁺ = 441.13 m/z. Baseline resolution on LiChrospher RP Select‑B, UV 238 nm.
Defines unique chromatographic identity; essential for impurity quantification.
Pharmacopoeially mandated marker for system suitability and batch release.
HPLC impurity profiling Relative retention time Pharmacopoeial method Lovastatin EP monograph Quality control reference standard

Keto Lovastatin: Key Application Scenarios


Pharmacopoeial Impurity Reference Standard

Keto Lovastatin serves as the authenticated reference material for the impurity eluting at RRT 0.52 in the PhEur lovastatin monograph. QC laboratories performing batch release testing of fermentation‑derived lovastatin drug substance must quantify this impurity, which appears invariably in all batches. Procurement of certified Keto Lovastatin (HPLC purity ≥ 98%, CAS 96497-73-3) enables system suitability verification, retention time marking, and quantitative impurity determination in accordance with ICH Q3A/Q3B guidelines [1]. The compound's isolation and full structural characterisation (PMR, CMR, MS, UV) have been published, providing the documentary traceability required for regulatory submissions [1].

VEGFR2 Angiogenesis Research Tool

Monacolin X (Keto Lovastatin) at its characterised IC₅₀ concentrations (49.93–62.77 µM in endothelial cells) suppresses VEGFR2 signalling by down‑regulating pVEGFR2, pAKT1, pMAPKAPK2, pFAK, and pERK1, and inhibits in vivo angiogenesis in zebrafish and rat mammary carcinoma models [2]. This mechanism is distinct from HMG‑CoA reductase inhibition and provides a defined small‑molecule probe for laboratories studying VEGFR2 kinase‑dependent angiogenic pathways. Procurement at ≥ 98% purity ensures that off‑target effects from lovastatin or other monacolin impurities do not confound signalling readouts.

Forced Degradation and Stability Method Development

Keto Lovastatin is an oxidation‑related impurity formed during lovastatin synthesis, storage, and forced degradation (oxidative stress conditions). Analytical method developers requiring impurity markers for stability‑indicating HPLC methods can spike Keto Lovastatin into lovastatin drug substance to validate resolution, linearity, accuracy, LOD, and LOQ parameters [1]. The defined RRT of 0.52 and UV λmax of 238 nm provide unambiguous detection parameters, and the compound's availability as a characterised solid enables preparation of calibration standards for impurity quantification in stability studies [1].

Antibacterial Screening of Lovastatin Impurities

The consistent attribution of antibacterial activity to Keto Lovastatin by multiple independent sources, coupled with evidence that pure lovastatin may lack intrinsic antibacterial activity, makes this compound a high‑priority candidate for systematic antimicrobial susceptibility testing [3]. Researchers investigating the hypothesis that lovastatin impurities contribute to observed antimicrobial effects of fermentation‑derived statins can procure Keto Lovastatin to generate MIC data against Gram‑positive and Gram‑negative panels, addressing a published gap in the literature [3].

Application
Selection Property
Validation Focus
Pharmacopoeial Impurity Standard
Certified RRT 0.52 reference material
System suitability verification and ICH Q3A/B quantification
VEGFR2 Angiogenesis Research
Micromolar endothelial VEGFR2 signalling suppression
Pathway‑response interpretation and angiogenic model endpoints
Forced Degradation Method Development
Stability‑indicating impurity marker
Resolution, linearity, LOD/LOQ for stress‑testing methods
Antibacterial Screening of Lovastatin Impurities
Antimicrobial screening context
MIC and strain‑panel endpoints for impurity‑response investigation
Procurement of certified reference material supports impurity profiling, off‑target pharmacology studies, and stability method validation. For antimicrobial investigation, generation of head‑to‑head MIC data using authenticated Keto Lovastatin may address a published research gap.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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